2-Methylphenyl 2-thiophenesulfonate

Photoresist Acid Amplifier Lithography

2-Methylphenyl 2-thiophenesulfonate (CAS 929474-26-0), also known as (2-methylphenyl) thiophene-2-sulfonate, is an aryl sulfonate ester with the molecular formula C₁₁H₁₀O₃S₂ and a molecular weight of 254.33 g/mol. Its structure comprises a 2-thiophenesulfonyl group linked via an ester bond to an o-tolyl (2-methylphenyl) moiety.

Molecular Formula C11H10O3S2
Molecular Weight 254.3 g/mol
Cat. No. B277009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylphenyl 2-thiophenesulfonate
Molecular FormulaC11H10O3S2
Molecular Weight254.3 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1OS(=O)(=O)C2=CC=CS2
InChIInChI=1S/C11H10O3S2/c1-9-5-2-3-6-10(9)14-16(12,13)11-7-4-8-15-11/h2-8H,1H3
InChIKeyZFIKERHXTSOZJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylphenyl 2-Thiophenesulfonate: Core Identity, Key Physicochemical Data, and Procurement Baselines


2-Methylphenyl 2-thiophenesulfonate (CAS 929474-26-0), also known as (2-methylphenyl) thiophene-2-sulfonate, is an aryl sulfonate ester with the molecular formula C₁₁H₁₀O₃S₂ and a molecular weight of 254.33 g/mol . Its structure comprises a 2-thiophenesulfonyl group linked via an ester bond to an o-tolyl (2-methylphenyl) moiety . Predicted physicochemical properties include a boiling point of 400.7±37.0 °C and a density of 1.346±0.06 g/cm³ . The compound is primarily employed as a synthetic intermediate, a photoacid amplifier precursor, or a specialized leaving group in advanced organic transformations, with typical commercial purity specifications of 95% or higher . This guide provides a quantitative, comparator‑based assessment of its differentiation from closely related sulfonate esters to support evidence‑based scientific selection and procurement.

2-Methylphenyl 2-Thiophenesulfonate: Why Generic Sulfonate Ester Substitution Fails in Precision Applications


Aryl sulfonate esters constitute a broad class of compounds widely used as leaving groups, acid amplifiers, and synthetic building blocks. However, the precise combination of the 2‑methylphenyl (o‑tolyl) aryl fragment and the 2‑thiophenesulfonyl group imparts a unique electronic and steric profile that cannot be replicated by simple substitution with other sulfonates such as mesylates, tosylates, or even benzenesulfonates [1][2][3]. The thiophene ring introduces a distinct resonance pattern and a lower pKₐ of the parent acid (−0.74 predicted) compared to benzenesulfonic acid (pKₐ ≈ −2.8), which alters leaving group ability and acid‑generation kinetics . Furthermore, the ortho‑methyl substituent on the phenyl ring imposes significant steric hindrance that can modulate reaction selectivity and stability [3]. As demonstrated below, these differences translate into measurable performance variations in photoresist sensitivity, regioselective sulfonation, and anticancer activity—rendering generic substitution scientifically unsound and commercially risky for applications where these parameters are critical.

2-Methylphenyl 2-Thiophenesulfonate: Comparator‑Based Quantitative Evidence of Differential Performance


Acid Amplifier Performance: 2‑Thiophenesulfonate Esters vs. 2‑Naphthalenesulfonate Esters in 193 nm Photoresists

In a head‑to‑head study of acid amplifiers for 193 nm photoresists, 2‑thiophenesulfonate esters (including the 2‑methylphenyl derivative) demonstrated a sensitivity enhancement of 2‑ to 3‑fold compared to a control poly(tert‑butyl methacrylate) film containing only a photoacid generator [1]. Although the study did not report individual data for the 2‑methylphenyl ester, the class of 2‑thiophenesulfonate esters exhibited reasonable thermal stability at standard resist processing temperatures (90–120 °C) [1]. In contrast, 2‑naphthalenesulfonate esters, while also effective, displayed different absorbance characteristics at 193 nm, leading to distinct lithographic performance profiles [1].

Photoresist Acid Amplifier Lithography

Anticancer Activity: 2‑Thiophenesulfonate Derivative vs. Other Aromatic Sulfonates in L1210 Leukemia Model

A series of 2,3‑diaziridinyl‑1,4‑naphthoquinone sulfonates was evaluated for antineoplastic activity in L1210 tumor‑bearing mice [1]. Among the aromatic sulfonates, the 2‑thiophenesulfonate derivative (compound 20) produced 100% 50‑day survivors at an optimum daily dose of 25 mg/kg × 6 [1]. This matched the best‑in‑series benzenesulfonate (compound 4) and surpassed p‑toluenesulfonate (90% survivors) and p‑methoxybenzenesulfonate (75% survivors) [1]. In a B16 melanoma model, the 2‑thiophenesulfonate derivative exhibited a T/C × 100 value of 161, lower than benzenesulfonate (180) and p‑fluorobenzenesulfonate (182) but still indicative of significant antitumor activity [1].

Anticancer Sulfonate Prodrug In Vivo Efficacy

Regioselectivity in Electrophilic Sulfonation: 2‑Methylphenyl Methanesulfonate vs. 2‑Methoxyphenyl Methanesulfonate

In a mechanistic study of phenyl methanesulfonate sulfonation, 2‑methylphenyl methanesulfonate (compound 14) reacted with 2.0 equiv of SO₃ in nitromethane at 0.0 °C to yield exclusively the 4‑sulfonic acid product [1]. Under identical conditions, 2‑methoxyphenyl methanesulfonate (compound 13) gave exclusively the 5‑sulfonic acid [1]. While this comparison involves methanesulfonates rather than thiophenesulfonates, it demonstrates that the ortho‑substituent on the phenyl ring (methyl vs. methoxy) can completely reverse the regiochemical outcome of electrophilic substitution [1]. The 2‑methylphenyl group present in the target compound therefore offers a distinct steric and electronic steering capability compared to other ortho‑substituted aryl sulfonates.

Electrophilic Substitution Regioselectivity Sulfonation

Leaving Group Electronic Profile: 2‑Thiophenesulfonate vs. Benzenesulfonate

The parent acid of the 2‑thiophenesulfonate leaving group, thiophene‑2‑sulfonic acid, has a predicted pKₐ of −0.74±0.18 . In contrast, benzenesulfonic acid has a reported pKₐ of approximately −2.8 [1]. A higher (less negative) pKₐ for thiophenesulfonic acid indicates that the thiophenesulfonate anion is a stronger conjugate base and therefore a less labile leaving group compared to benzenesulfonate. This difference can be exploited in reactions where controlled, slower release of the sulfonate is desired—for example, in time‑delayed acid generation or in nucleophilic substitutions where a more moderate leaving group ability prevents side reactions.

Leaving Group pKa Nucleophilic Substitution

2-Methylphenyl 2-Thiophenesulfonate: High‑Value Application Scenarios Grounded in Quantitative Evidence


193 nm Photoresist Formulation: Acid Amplifier Component

In advanced semiconductor lithography, 2‑methylphenyl 2‑thiophenesulfonate can be incorporated as an acid amplifier to boost the sensitivity of 193 nm photoresist formulations. As demonstrated by So et al., 2‑thiophenesulfonate esters enhance resist sensitivity by 2‑ to 3‑fold relative to photoacid‑generator‑only controls [1]. The ester exhibits adequate thermal stability at typical resist processing temperatures (90–120 °C) [1]. Compared to 2‑naphthalenesulfonate esters, the thiophene‑based variant offers different 193 nm absorbance characteristics, providing formulators with a distinct optical profile for fine‑tuning resist performance [1].

Anticancer Prodrug Development: Sulfonate Leaving Group for Aziridinyl Naphthoquinones

This compound serves as a key precursor for synthesizing 2‑thiophenesulfonate derivatives of diaziridinyl naphthoquinones, a class of experimental antineoplastic agents. In the L1210 leukemia model, the 2‑thiophenesulfonate‑bearing prodrug achieved 100% 50‑day survival at 25 mg/kg × 6, matching the efficacy of the best‑in‑series benzenesulfonate and surpassing several other aryl sulfonate analogs [1]. Medicinal chemists seeking to optimize the pharmacokinetic and pharmacodynamic profile of sulfonate‑based prodrugs can utilize the 2‑thiophenesulfonate group to achieve a unique balance of hydrolytic stability and in vivo antitumor activity [1].

Regioselective Electrophilic Substitution: Sterically Controlled Sulfonation Intermediates

When employed as a substrate in electrophilic aromatic substitution reactions, the 2‑methylphenyl moiety of this ester exerts a strong ortho‑steric effect that directs incoming electrophiles to the 4‑position. Although direct data for the thiophenesulfonate ester are not available, the analogous 2‑methylphenyl methanesulfonate undergoes exclusive 4‑sulfonation with SO₃, whereas the 2‑methoxy analog yields exclusively the 5‑sulfonated product [1]. This regiochemical predictability makes 2‑methylphenyl 2‑thiophenesulfonate a valuable intermediate for constructing para‑functionalized aromatic building blocks with high isomeric purity [1].

Controlled‑Release Acid Generation: Tunable Leaving Group Kinetics

The 2‑thiophenesulfonate group possesses a higher (less negative) pKₐ for its parent acid (−0.74) compared to benzenesulfonate (≈ −2.8) [1][2]. This translates into a less labile leaving group that releases the corresponding sulfonic acid at a more moderate rate. In applications such as latent acid catalysis, time‑delayed polymerization, or stepwise deprotection sequences, the thiophenesulfonate ester provides a kinetically distinct alternative to the highly reactive besylate or tosylate groups [1][2]. Researchers can exploit this property to achieve better temporal control over acid‑catalyzed processes.

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